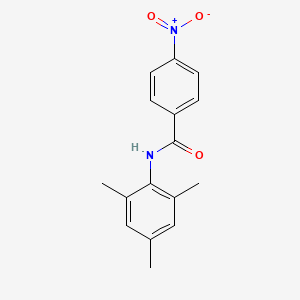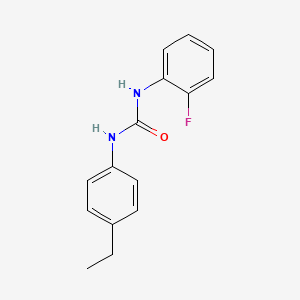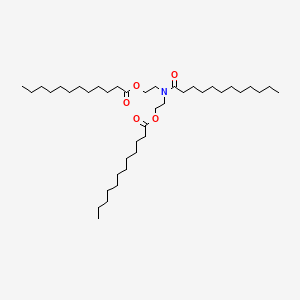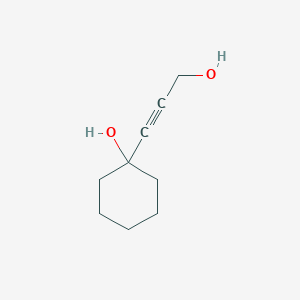
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is a unique organic compound with the molecular formula C19H22O2Si. It is characterized by the presence of a cyclopropane ring substituted with diphenyl and trimethylsilyl groups, along with a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of diphenylcyclopropane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1-(trimethylsilyl)cyclopropanecarbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane: Lacks the carboxylic acid group.
2,2-Diphenyl-1-(trimethylsilyl)cyclopropanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, diphenyl groups, and trimethylsilyl-substituted carboxylic acid. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88035-72-7 |
|---|---|
Formule moléculaire |
C19H22O2Si |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,2-diphenyl-1-trimethylsilylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H22O2Si/c1-22(2,3)19(17(20)21)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,20,21) |
Clé InChI |
UEENELCHMNTNQW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)

![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
